

Application Notes and Protocols: Dosimetry and Safety of [^{11}C]SMW139 in Clinical Research

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Compound of Interest

Compound Name: SMW139

Cat. No.: B15570563

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These application notes provide a summary of the available information on the dosimetry and safety of the positron emission tomography (PET) radiotracer [^{11}C]SMW139. The content is based on published clinical research and is intended to guide researchers in the design and implementation of studies using this tracer.

Introduction

[^{11}C]SMW139 is a radiolabeled antagonist of the P2X7 receptor (P2X7R), a key player in the neuroinflammatory cascade. As a PET tracer, [^{11}C]SMW139 allows for the in vivo visualization and quantification of P2X7R expression, which is often upregulated in microglia during neuroinflammatory and neurodegenerative processes. This makes it a valuable tool for studying conditions such as multiple sclerosis and Parkinson's disease.

Dosimetry

A dedicated, comprehensive human dosimetry report for [^{11}C]SMW139 with detailed organ-specific absorbed doses and a calculated effective dose is not publicly available in the reviewed scientific literature. However, the radiation dose for ^{11}C -labeled radiotracers is generally low and consistent across different compounds due to the short half-life of Carbon-11 (20.4 minutes).

To provide a frame of reference, the following table summarizes the dosimetry data for several other ^{11}C -labeled PET tracers used in clinical research.

Disclaimer: The following data are not specific to [^{11}C]**SMW139** and should be used for informational purposes only. A formal dosimetry study for [^{11}C]**SMW139** would be required to establish its specific radiation dose profile.

Table 1: Representative Dosimetry Data for ^{11}C -Labeled PET Tracers

| Radiotracer | Effective Dose ($\mu\text{Sv}/\text{MBq}$) | Critical Organ(s) |
|---|--|-------------------------|
| General Average for ^{11}C Tracers | $\sim 5.2 \pm 1.7$ | Bladder, Liver, Kidneys |
| [^{11}C]PIB | 4.7 | Gallbladder wall, Liver |
| [^{11}C]WAY-100635 | 6.6 - 14.1 | Urinary bladder wall |
| [^{11}C]Metoclopramide | 4.2 | Urinary bladder, Liver |
| [^{11}C]-(+)-PHNO | 4.5 - 5.2 | Liver, Kidneys |

Data compiled from various sources. The effective dose can vary depending on the biodistribution of the tracer and the mathematical model used for calculation.

Safety Profile

Clinical studies involving [^{11}C]**SMW139** have reported its use in human subjects, and the published literature suggests that the tracer is well-tolerated. However, a detailed, consolidated table of adverse events from these studies is not available. The studies reviewed affirm the safety of [^{11}C]**SMW139** for human use in a research setting.

Table 2: Summary of Safety Information for [^{11}C]**SMW139**

| Adverse Event Profile | Details |
|--------------------------|---|
| Reported Adverse Events | No specific adverse events have been detailed in the reviewed clinical research literature. |
| General Safety Statement | The use of [^{11}C]SMW139 in human subjects for PET imaging has been deemed safe within the context of the reported studies. |

Experimental Protocols

The following protocols are synthesized from methodologies described in published clinical research studies of [^{11}C]SMW139.

Radiosynthesis and Quality Control of [^{11}C]SMW139

The radiosynthesis of [^{11}C]SMW139 is typically performed via ^{11}C -methylation of a suitable precursor.

Protocol:

- Production of [^{11}C]CH₃I: [^{11}C]CO₂ is produced via a cyclotron and converted to [^{11}C]CH₃I using a gas-phase or wet chemistry method.
- Radiolabeling: The precursor is dissolved in a suitable solvent (e.g., DMF), and [^{11}C]CH₃I is bubbled through the solution in the presence of a base (e.g., K₂CO₃). The reaction is heated to facilitate the methylation.
- Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [^{11}C]SMW139 from unreacted precursor and byproducts.
- Formulation: The purified [^{11}C]SMW139 is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and passed through a sterile filter.
- Quality Control:
 - Radiochemical Purity: Assessed by analytical HPLC to be >98%.

- Molar Activity: Determined at the time of injection.
- Residual Solvents: Checked to be within acceptable limits.
- pH: Measured to be within a physiological range.
- Sterility and Endotoxin Testing: Performed to ensure the final product is suitable for intravenous injection.

Human PET Imaging Protocol with [^{11}C]SMW139

This protocol outlines a typical dynamic brain PET scan.

Protocol:

- Subject Preparation:
 - Obtain written informed consent.
 - Subjects should fast for at least 4 hours prior to the scan.
 - An intravenous catheter is placed in an antecubital vein for radiotracer injection, and an arterial line is often placed for blood sampling to generate a metabolite-corrected arterial input function.
- Radiotracer Administration:
 - A bolus of [^{11}C]SMW139 is administered intravenously. The injected activity is typically in the range of 350-450 MBq.[\[1\]](#)
 - The injection is followed by a saline flush.
- PET Scan Acquisition:
 - A dynamic PET scan is initiated simultaneously with the radiotracer injection.
 - Scan duration is typically 90 minutes.[\[1\]](#)

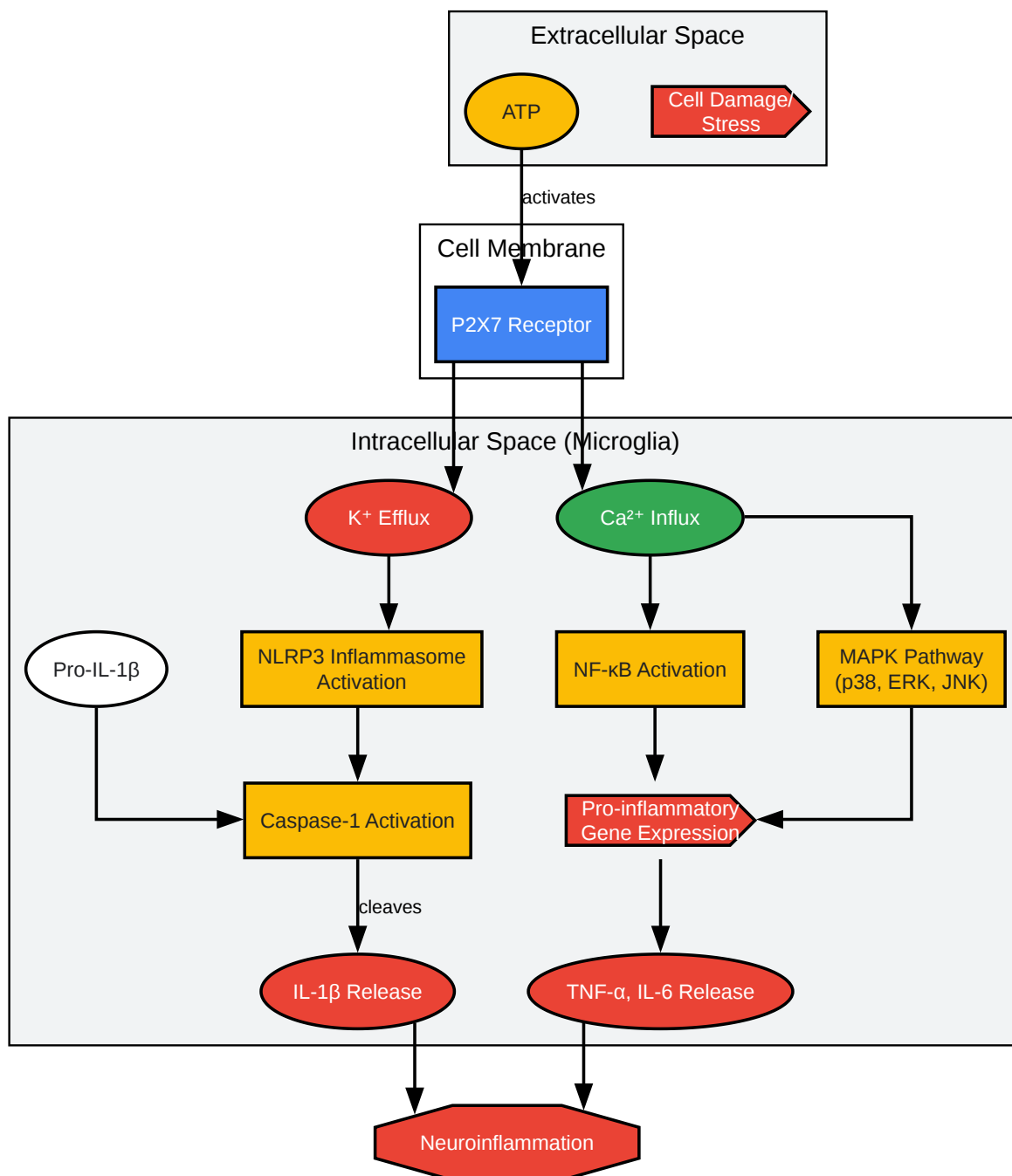
- Data are acquired in list mode and reconstructed into a series of time frames of increasing duration (e.g., 1x15s, 3x5s, 3x10s, 4x60s, 2x150s, 2x300s, 7x600s).[\[1\]](#)
- A low-dose CT scan is performed for attenuation correction.
- Arterial Blood Sampling:
 - Arterial blood samples are collected frequently during the initial phase of the scan and less frequently later on to measure whole blood and plasma radioactivity.
 - Plasma is separated by centrifugation, and samples are analyzed by HPLC to determine the fraction of unchanged [^{11}C]**SMW139** over time.
- Data Analysis:
 - PET data are corrected for attenuation, scatter, randoms, and dead time.
 - Time-activity curves (TACs) are generated for various brain regions of interest.
 - Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs using the metabolite-corrected arterial plasma input function to estimate parameters such as the total volume of distribution (V_t), which reflects the density of P2X7 receptors.

Visualizations

P2X7 Receptor Signaling Pathway in Neuroinflammation

The following diagram illustrates the central role of the P2X7 receptor in the neuroinflammatory cascade.

P2X7 Receptor Signaling in Neuroinflammation

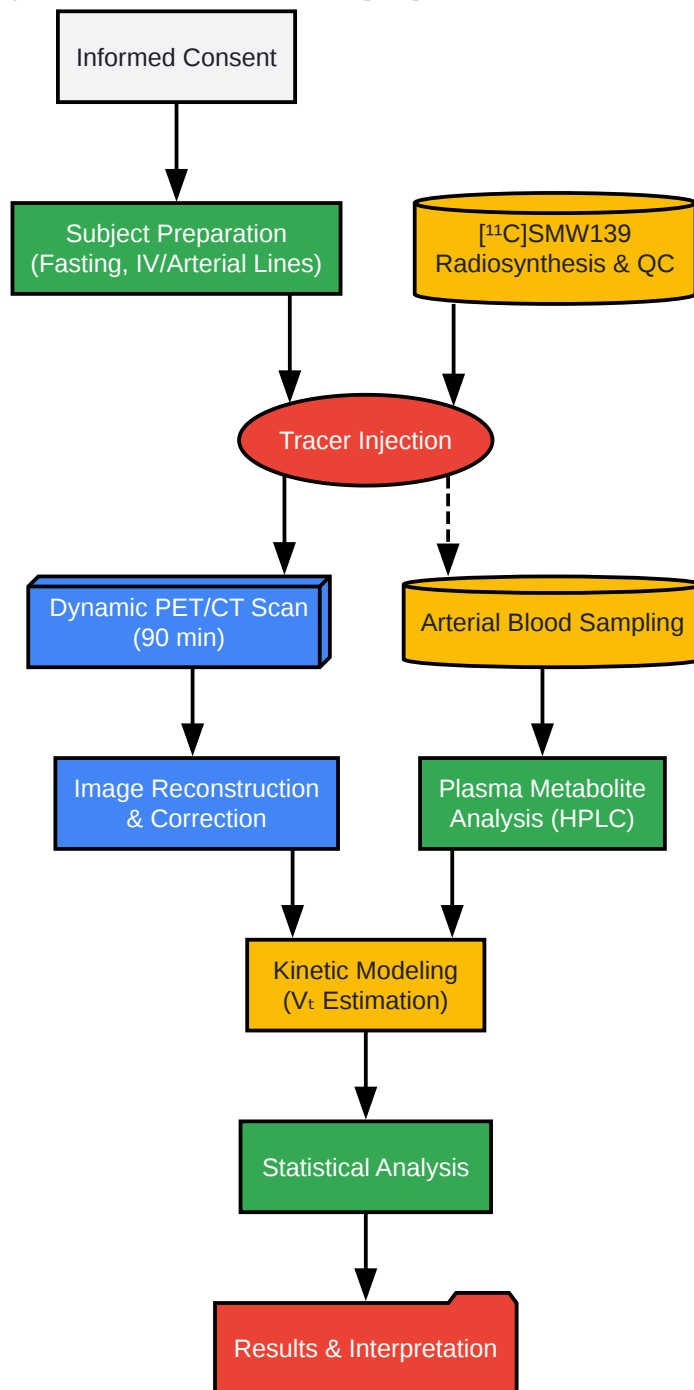
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Caption: P2X7R signaling pathway in neuroinflammation.

Experimental Workflow for a [^{11}C]SMW139 Clinical Research Study

The following diagram outlines the typical workflow for a clinical research study involving [^{11}C]SMW139 PET imaging.

Experimental Workflow for a [^{11}C]SMW139 Clinical Study



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Caption: Workflow of a [^{11}C]SMW139 clinical research study.

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References

- 1. The P2X7 receptor tracer [^{11}C]SMW139 as an in vivo marker of neuroinflammation in multiple sclerosis: a first-in man study - PMC [pmc.ncbi.nlm.nih.gov]
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